1-Isobutyl-7-methyl-5-(piperidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
7-methyl-1-(2-methylpropyl)-5-(piperidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-11(2)10-22-15-14(16(23)20-18(22)25)13(9-12(3)19-15)17(24)21-7-5-4-6-8-21/h9,11H,4-8,10H2,1-3H3,(H,20,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWALVZHHKGVZJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)NC(=O)N(C2=N1)CC(C)C)C(=O)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Isobutyl-7-methyl-5-(piperidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically follows a convergent approach involving:
- Construction of the pyrido[2,3-d]pyrimidine core,
- Introduction of the 1-isobutyl and 7-methyl substituents,
- Formation of the 5-(piperidine-1-carbonyl) amide moiety.
This approach relies on the availability of suitably substituted pyrido[2,3-d]pyrimidine intermediates and subsequent acylation reactions.
Core Pyrido[2,3-d]pyrimidine Formation
The bicyclic pyrido[2,3-d]pyrimidine scaffold is commonly synthesized by cyclization reactions involving pyrimidine precursors and pyridine derivatives. One documented route involves the condensation of aminopyridine derivatives with appropriate pyrimidine dione intermediates under controlled heating conditions, facilitating ring closure to form the fused bicyclic system.
For example, related pyrido[2,3-d]pyrimidine-2,4-dione cores can be prepared by:
- Reacting 2,4-dichloropyrimidine derivatives with substituted aminopyridines,
- Followed by intramolecular cyclization and substitution reactions to install the desired functional groups at positions 1 and 7.
Formation of the 5-(Piperidine-1-carbonyl) Substituent
The key functionalization at position 5 involves the attachment of the piperidine-1-carbonyl group, which is an amide linkage formed by acylation of the pyrido[2,3-d]pyrimidine core.
Typical preparation steps include:
- Activation of the carboxyl group at position 5 (often as an acid chloride or anhydride),
- Reaction with piperidine to form the corresponding amide.
This reaction is generally carried out in an inert solvent such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine to scavenge the generated HCl, at low to moderate temperatures to control reaction rates and minimize side reactions.
Representative Preparation Procedure (Based on Patent WO2001055147A1)
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Formation of pyrido[2,3-d]pyrimidine core | Condensation of aminopyridine with pyrimidine dione derivative, heating at 110–140 °C | Pyrido[2,3-d]pyrimidine-2,4-dione intermediate |
| 2 | Alkylation | Reaction with isobutyl halide and methylating agent under basic conditions | 1-Isobutyl-7-methyl-pyrido[2,3-d]pyrimidine core |
| 3 | Acylation | Treatment with piperidine-1-carbonyl chloride in inert solvent with base | 1-Isobutyl-7-methyl-5-(piperidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione |
This sequence ensures regioselective functionalization and high purity of the final compound.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Critical Parameters | Notes |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine core synthesis | Aminopyridine + pyrimidine dione, heat 110–140 °C | Temperature, reaction time | Ensures bicyclic ring closure |
| Alkylation (1-isobutyl, 7-methyl) | Isobutyl halide, methyl iodide, base | Stoichiometry, solvent, temperature | Regioselective N-alkylation |
| Acylation (piperidine-1-carbonyl) | Piperidine-1-carbonyl chloride, base, inert solvent | Temperature, base equivalence | Formation of amide bond at position 5 |
Chemical Reactions Analysis
Types of Reactions
1-Isobutyl-7-methyl-5-(piperidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
1-Isobutyl-7-methyl-5-(piperidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Isobutyl-7-methyl-5-(piperidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . The pathways involved include the regulation of cell cycle progression and apoptosis induction .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
Pyrido[2,3-d]pyrimidine-diones exhibit diverse pharmacological and agrochemical activities depending on substituent patterns. Key analogs include:
Key Observations :
- Hydrophilicity : Hydroxyphenyl substituents (5g, 5i) increase polarity and lower melting points compared to the target compound’s lipophilic isobutyl group .
- Electron Distribution : The piperidine-1-carbonyl group in the target compound may enhance electron-withdrawing effects compared to acetyl or chlorophenyl groups in analogs .
Spectroscopic and Crystallographic Data
- IR Spectroscopy : The target compound’s piperidine-1-carbonyl group would exhibit characteristic C=O stretching near 1680–1685 cm⁻¹ , similar to analogs 5g and 5h .
- NMR Signals : Methyl groups (e.g., 7-methyl in the target compound) resonate near 3.5 ppm as singlets, consistent with pyrido[2,3-d]pyrimidine-dione derivatives . Aromatic protons in the piperidine ring and pyrido core appear between 6.5–8.5 ppm .
- Crystal Structure : Analog 2n (1-(2,6-diethylphenyl)-3-methyl) displays planar pyrido[2,3-d]pyrimidine-dione rings with dihedral angles <10° between aromatic systems, suggesting similar rigidity in the target compound .
Biological Activity
1-Isobutyl-7-methyl-5-(piperidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological evaluations, and structure-activity relationships (SAR) based on recent research findings.
Synthesis
The compound can be synthesized through various methods involving the reaction of substituted uracils and piperidine derivatives. The synthesis typically includes cyclization and functional group modifications to enhance biological activity. For example, a study demonstrated that modifying the pyrido[2,3-d]pyrimidine structure at specific positions significantly influenced its inhibitory effects on eukaryotic elongation factor-2 kinase (eEF-2K) .
Inhibition of eEF-2K
Recent studies have highlighted the compound's role as an inhibitor of eEF-2K, an important target in cancer therapy. The biological evaluation showed that derivatives of pyrido[2,3-d]pyrimidine exhibited varying degrees of inhibition against eEF-2K:
| Compound | IC50 (nM) | Effect on MDA-MB-231 Cells |
|---|---|---|
| 6 (A-484954) | 420 | Significant reduction |
| 9 | 930 | Moderate reduction |
| 12 | >25000 | No effect |
The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity. Compound 6 was particularly effective in reducing eEF-2K activity in breast cancer cells .
Structure-Activity Relationships (SAR)
The SAR analysis revealed that modifications at specific positions on the pyrido[2,3-d]pyrimidine scaffold could enhance or diminish biological activity. Key findings include:
- Position R1 : An ethyl group at this position led to optimal inhibitory activity.
- Position R2 : The presence of a CONH2 group was essential for maintaining activity.
- Position R3 : A cyclopropyl group was found to be more effective than larger substituents .
Case Studies
Several case studies have documented the efficacy of this compound and its derivatives in preclinical models:
- Breast Cancer Models : In vitro studies using MDA-MB-231 breast cancer cells demonstrated that compound 6 significantly inhibited cell proliferation and induced apoptosis through eEF-2K pathway modulation .
- Metabolic Disorders : Research has suggested potential applications in metabolic disorders where eEF-2K plays a role in regulating protein synthesis and energy metabolism .
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves multi-step reactions, including:
- Acylation of piperidine derivatives : Piperidine rings are functionalized via carbonyl coupling reactions under reflux conditions using polar aprotic solvents (e.g., DMF) .
- Pyridopyrimidine core formation : Cyclocondensation of substituted pyrimidine precursors with isobutyl groups, often catalyzed by acids like p-toluenesulfonic acid for regioselectivity .
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) is critical for isolating intermediates .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?
- ¹H/¹³C NMR : Identifies substituent patterns (e.g., piperidine methylene protons at δ 2.5–3.5 ppm, pyridopyrimidine carbonyl carbons at ~160–165 ppm) .
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and secondary amide bands (N–H at ~3300 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) but may require soft ionization (e.g., FAB) due to low volatility .
Q. What are the key considerations for ensuring purity during synthesis?
- Reaction monitoring : Use TLC/HPLC to track intermediate formation and minimize side products (e.g., over-acylation) .
- Solvent selection : Polar solvents (ethanol, DMF) enhance solubility but may require rigorous drying to prevent hydrolysis .
- Residual solvent analysis : Follow pharmacopeial guidelines (e.g., GC-MS) to meet purity thresholds .
Q. How is thermal stability assessed for this compound?
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >200°C suggests suitability for high-temperature applications) .
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting points) and amorphous/crystalline ratios .
Q. What are the common functional group transformations applicable to this molecule?
- Piperidine modification : Reductive amination or alkylation to introduce substituents .
- Carbonyl activation : Use coupling agents (e.g., EDC/HOBt) for amide bond formation with bioactive moieties .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
- DoE (Design of Experiments) : Systematically vary temperature, solvent ratios, and catalyst loadings. For example, reflux in ethanol (78°C) vs. DMF (153°C) impacts acylation efficiency .
- Catalyst screening : Acidic resins (e.g., Amberlyst) reduce side reactions compared to homogeneous catalysts .
- In situ monitoring : ReactIR or PAT (Process Analytical Technology) identifies kinetic bottlenecks .
Q. How should researchers resolve contradictions in spectroscopic data during structure elucidation?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishes piperidine CH₂ groups from pyridopyrimidine protons) .
- X-ray crystallography : Provides unambiguous confirmation of regiochemistry (e.g., carbonyl orientation) .
- Comparative analysis : Cross-reference with analogous compounds (e.g., pyrido[2,3-d]pyrimidine derivatives) to validate assignments .
Q. What computational approaches predict the compound’s binding affinity to biological targets?
- Molecular docking (AutoDock, Glide) : Models interactions with enzymes (e.g., kinases) using piperidine’s conformational flexibility .
- MD simulations : Assess stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns trajectories) .
- QSAR modeling : Correlates substituent effects (e.g., isobutyl vs. benzyl groups) with bioactivity .
Q. What strategies mitigate regioselectivity challenges in multi-step syntheses?
- Protecting groups : Temporarily block reactive sites (e.g., Boc-protected amines) during acylation .
- Microwave-assisted synthesis : Enhances regioselectivity in cyclocondensation steps (e.g., 80% yield improvement at 150°C) .
- Steric directing groups : Bulky substituents (e.g., tert-butyl) guide coupling to desired positions .
Q. How do structural modifications impact the compound’s pharmacokinetic properties?
- LogP optimization : Introduce polar groups (e.g., hydroxyls) to reduce hydrophobicity and improve solubility .
- Metabolic stability : Fluorination of the pyridopyrimidine ring slows hepatic clearance (e.g., t₁/₂ increase from 2h to 6h) .
- Toxicity screening : Ames tests and hepatocyte assays identify toxicophores (e.g., reactive piperidine metabolites) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
